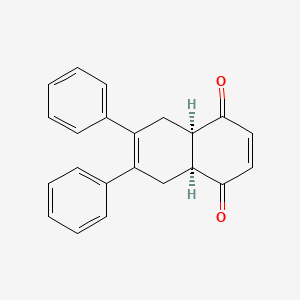
(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is a complex organic compound characterized by its unique tetrahydronaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form the tetrahydronaphthalene core. The reaction conditions often require a chiral catalyst to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to achieve the desired purity and yield. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
(1S,4aR,8aS)-1-Isopropyl-7-methyl-4-methylene-1,2,3,4,4a,5,6,8a-octahydronaphthalene: Shares a similar tetrahydronaphthalene core but differs in functional groups and stereochemistry.
(4aR,8aS)-N-(2-Methyl-2-propanyl)decahydro-3-isoquinolinecarboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
(4aR,8aS)-6,7-Diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione is unique due to its specific stereochemistry and the presence of diphenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
61389-73-9 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4aS,8aR)-6,7-diphenyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C22H18O2/c23-21-11-12-22(24)20-14-18(16-9-5-2-6-10-16)17(13-19(20)21)15-7-3-1-4-8-15/h1-12,19-20H,13-14H2/t19-,20+ |
InChI Key |
JZDVUWQUBVYTCX-BGYRXZFFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H](CC(=C1C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC2=O |
Canonical SMILES |
C1C2C(CC(=C1C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















